2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid
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Overview
Description
2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid: is a chemical compound with the molecular formula C10H9BrO3S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid typically involves the following steps:
Thioesterification: The formation of the ethoxycarbonothioyl group.
Sulfanylation: The attachment of the sulfanyl group to the benzoic acid ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase efficiency and reduce costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of catalysts and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a wide range of chemical processes, making it a versatile tool in research.
Comparison with Similar Compounds
2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid can be compared with other similar compounds such as:
- 2-Bromo-4-[(methylcarbonothioyl)sulfanyl]benzoic acid
- 2-Bromo-4-[(phenylcarbonothioyl)sulfanyl]benzoic acid
These compounds share similar structural features but differ in the nature of the carbonothioyl group. The ethoxycarbonothioyl group in this compound provides unique reactivity and properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-bromo-4-ethoxycarbothioylsulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3S2/c1-2-14-10(15)16-6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYWXUHGKNWEPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SC1=CC(=C(C=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652492 |
Source
|
Record name | 2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-58-0 |
Source
|
Record name | 2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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